molecular formula C7H10BrClN2 B577735 (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride CAS No. 1257535-42-4

(5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride

Cat. No.: B577735
CAS No.: 1257535-42-4
M. Wt: 237.525
InChI Key: QNMYNZFJYJEBGB-UHFFFAOYSA-N
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Description

(5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride: is a chemical compound with the molecular formula C7H10BrClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride typically involves the bromination of 3-methylpyridine followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the following steps:

    Bromination: 3-methylpyridine is reacted with bromine in the presence of a catalyst to yield 5-bromo-3-methylpyridine.

    Amination: The brominated product is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to form (5-Bromo-3-methylpyridin-2-YL)methanamine.

    Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and arylboronic acids are commonly used in Suzuki coupling reactions.

Major Products:

    Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Coupling Reactions: Complex pyridine derivatives are formed, which can be further utilized in various applications.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology:

    Biochemical Studies: Utilized in the study of enzyme mechanisms and interactions with biological molecules.

    Drug Development: Serves as a precursor or intermediate in the synthesis of pharmaceutical compounds.

Medicine:

    Therapeutic Agents: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

Industry:

    Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

    (5-Bromo-2-methylpyridin-3-amine): A closely related compound with similar chemical properties but different biological activities.

    (5-Bromo-3-methylpyridine): Another related compound used in similar synthetic applications.

Uniqueness:

    Functional Group: The presence of the methanamine group in (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride distinguishes it from other bromopyridine derivatives, providing unique reactivity and applications.

    Biological Activity: Its specific interactions with biological targets make it valuable in research and potential therapeutic applications.

Properties

IUPAC Name

(5-bromo-3-methylpyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.ClH/c1-5-2-6(8)4-10-7(5)3-9;/h2,4H,3,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMYNZFJYJEBGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694180
Record name 1-(5-Bromo-3-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-42-4
Record name 2-Pyridinemethanamine, 5-bromo-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257535-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-3-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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